molecular formula C9H8N2O3 B13492318 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13492318
M. Wt: 192.17 g/mol
InChI Key: MXBDZFJGNLPDHR-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods: Industrial production methods often utilize continuous flow systems and microreactor-based approaches to enhance efficiency and yield . These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-5-6-1-2-11-4-7(9(13)14)10-8(11)3-6/h1-4,12H,5H2,(H,13,14)

InChI Key

MXBDZFJGNLPDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1CO)C(=O)O

Origin of Product

United States

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